Camelliol C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

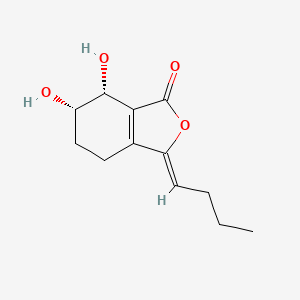

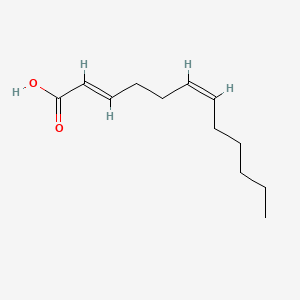

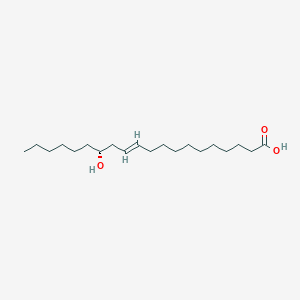

Camelliol C is a triterpenoid that is 4,6,6-trimethylcyclohex-3-en-1-ol which is substituted at position 5 by a (3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraen-1-yl group, originally isolated from the nonsaponifiable lipids of sasanqua oil (Camellia sasanqua). It is a triterpenoid, a monocyclic compound and a secondary alcohol.

Aplicaciones Científicas De Investigación

Anticancer Properties

Camelliol C has demonstrated promising effects in inhibiting the proliferation of human cervical cancer cells. A study by An and Liu (2020) found that it induces apoptosis and G2/M cell cycle arrest in these cells. It also inhibits cell migration and invasion, primarily through blocking the PI3K/AKT signaling pathway. This suggests potential for Camelliol C in cervical cancer treatment (An & Liu, 2020).

Enzyme Evolution

Research on Arabidopsis thaliana indicates that the enzyme responsible for synthesizing Camelliol C, At1g78955 (CAMS1), evolved from enzymes that produce pentacycles. This highlights its unique role in producing a predominantly monocyclic triterpene alcohol, a shift from typical pentacycle formation (Kolesnikova et al., 2007).

Origin and Structure

A study focusing on sasanqua oil (Camellia sasanqua) identified three novel triterpene alcohols, including Camelliol C. These compounds were identified through spectroscopic methods, contributing to the understanding of their structural characteristics (Akihisa et al., 1999).

Diverse Applications of Camellia oleifera

Camelliol C is found in Camellia oleifera, a species used for edible oil, medicine, and in various industries. Its by-products have applications in daily chemicals, dyeing, papermaking, and even as electrodes in lithium-ion batteries. This research indicates the broad potential of Camellia oleifera and its components like Camelliol C (Quan et al., 2022).

Melanogenesis Inhibition and Fibroblast Proliferation

Camelliol C is also found in compounds isolated from Camellia japonica, which have shown significant inhibition of melanogenesis and promotion of fibroblast proliferation. This suggests potential applications in skin disorder treatments (Nakamura et al., 2012).

Biosynthesis Insights

Research on Perilla frutescens, a medicinal crop, identified camelliol C as an abundant compound in perilla seeds. Insights into the biosynthesis of triterpenoids like camelliol C were provided, which could inform germplasm breeding and pharmaceutical applications (Huang et al., 2023).

Propiedades

Fórmula molecular |

C30H50O |

|---|---|

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

(1S,5R)-4,6,6-trimethyl-5-[(3E,7E,11E)-3,8,12,16-tetramethylheptadeca-3,7,11,15-tetraenyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C30H50O/c1-23(2)13-11-16-25(4)18-12-17-24(3)14-9-10-15-26(5)19-21-28-27(6)20-22-29(31)30(28,7)8/h13-15,18,20,28-29,31H,9-12,16-17,19,21-22H2,1-8H3/b24-14+,25-18+,26-15+/t28-,29+/m1/s1 |

Clave InChI |

CIDHBCQEXDUWEB-HJSIMFEZSA-N |

SMILES isomérico |

CC1=CC[C@@H](C([C@@H]1CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)(C)C)O |

SMILES |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

SMILES canónico |

CC1=CCC(C(C1CCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)(C)C)O |

Sinónimos |

camelliol C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(15S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate](/img/structure/B1236170.png)